An In-Depth Technical Guide to the Biological Activities of 2-Phenyl-Morpholine Compounds
An In-Depth Technical Guide to the Biological Activities of 2-Phenyl-Morpholine Compounds
Introduction: The Versatile 2-Phenyl-Morpholine Scaffold
The 2-phenyl-morpholine framework represents a privileged heterocyclic scaffold in medicinal chemistry, notable for its significant impact on the central nervous system (CNS).[1][2][3] This six-membered ring, containing both an oxygen and a nitrogen atom, with a phenyl group attached at the second position, serves as the backbone for a range of psychoactive compounds.[4][5] The inherent physicochemical properties of the morpholine ring, such as its pKa and flexible conformation, contribute to favorable interactions with biological targets and can enhance the blood-brain barrier permeability of molecules in which it is incorporated.[1]
Historically, the most prominent member of this class is phenmetrazine, a compound first synthesized in 1952 that was widely used as an anorectic (appetite suppressant).[5][6] The exploration of phenmetrazine and its derivatives has unveiled a spectrum of biological activities, primarily centered around their ability to modulate monoamine neurotransmitter systems.[7] Consequently, these compounds have been investigated for therapeutic applications ranging from weight management and ADHD to their potential as analgesics and anti-inflammatory drugs.[7][8] However, their stimulant properties have also led to their use as designer drugs, necessitating a thorough understanding of their pharmacology.[7] This guide provides a technical overview of the synthesis, mechanism of action, structure-activity relationships, and biological evaluation of 2-phenyl-morpholine compounds for researchers and drug development professionals.
Core Biological Activity: Modulation of Monoamine Neurotransmitters
The primary mechanism through which most substituted 2-phenyl-morpholine compounds exert their effects is by acting as monoamine releasing agents.[7][9] They interact with the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT), leading to an increase in the extracellular concentrations of these neurotransmitters.[10][11] This action is similar to that of other stimulants like amphetamine.[5]
Mechanism of Action: A Closer Look at Transporter Interaction
2-Phenyl-morpholine derivatives typically function as norepinephrine-dopamine releasing agents (NDRAs).[6][12] Their sympathomimetic and stimulant effects arise from their ability to reverse the normal function of monoamine transporters, causing an efflux of neurotransmitters from the presynaptic neuron into the synaptic cleft.[9]
Phenmetrazine, for example, is a potent norepinephrine and dopamine releasing agent.[6] It is thought to block the reuptake of these neurotransmitters, leading to their increased availability in the extraneuronal space.[5] Phendimetrazine, another well-known derivative, acts as a prodrug to phenmetrazine, with about 30% of an oral dose being converted to the active compound.[13] This biotransformation essentially makes phendimetrazine an extended-release formulation of phenmetrazine with a reduced potential for abuse.[13] The primary mechanism of phendimetrazine is the stimulation of norepinephrine release in the hypothalamus, which helps to reduce appetite.[14] It may also have a secondary effect on dopamine release, which can improve mood.[14]
The following diagram illustrates the general mechanism of action of 2-phenyl-morpholine compounds at the synaptic level.
Caption: Mechanism of Monoamine Release by 2-Phenyl-Morpholines.
Pharmacological Profiles of Key Derivatives
The potency and selectivity of 2-phenyl-morpholine derivatives for different monoamine transporters vary significantly with their substitution patterns.
| Compound | NE Release (EC50, nM) | DA Release (EC50, nM) | 5-HT Release (EC50, nM) |
| 2-Phenylmorpholine | 79 | 86 | 20,260 |
| Phenmetrazine | 29–50.4 | 70–131 | 7,765–>10,000 |
| Phendimetrazine | >10,000 | >10,000 | >100,000 |
| Dextroamphetamine | 6.6–10.2 | 5.8–24.8 | 698–1,765 |
| Dextromethamphetamine | 12.3–14.3 | 8.5–40.4 | 736–1,292 |
| Data compiled from various sources. Note: Lower EC50 values indicate higher potency. Assays were conducted in rat brain synaptosomes, and human potencies may differ.[12] |
As the table indicates, both the parent compound, 2-phenylmorpholine, and its 3-methyl derivative, phenmetrazine, are potent norepinephrine and dopamine releasing agents with very weak activity at the serotonin transporter.[6][12] Phendimetrazine itself shows very low activity, consistent with its role as a prodrug.[12][13]
Structure-Activity Relationships (SAR)
The biological activity of 2-phenyl-morpholine compounds is highly dependent on their chemical structure. While a comprehensive SAR for neurostimulant effects is not fully elucidated in publicly available literature, some general trends can be inferred. For other biological activities, such as anticancer effects, SAR studies have suggested that substitutions at the C-4 position of the phenyl ring and the introduction of alkyl groups at the third position of the morpholine ring can positively influence activity.[3] In the context of monoamine release, it is evident that methylation at the 3-position (phenmetrazine) enhances potency compared to the unsubstituted parent compound. Further N-methylation (as in phendimetrazine) drastically reduces direct activity at the transporters.[12]
Therapeutic Applications and Other Biological Activities
While the primary use of many 2-phenyl-morpholine derivatives has been as anorectics, their diverse biological activities have led to investigations into other therapeutic areas.[7]
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Appetite Suppression: The anorectic effects are a direct consequence of the release of norepinephrine in the hypothalamus, which regulates hunger and satiety.[14]
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Attention-Deficit/Hyperactivity Disorder (ADHD): The stimulant properties of these compounds have led to their investigation for the treatment of ADHD.[7]
-
Antidepressant and Anxiolytic Potential: By modulating serotonin and norepinephrine levels, some derivatives may have applications in treating mood and anxiety disorders.[1][10]
-
Anticancer Activity: Certain morpholine derivatives have shown potent inhibitory activity against kinases like mTOR and PI3K, which are implicated in cancer.[1][3] The morpholine ring in these compounds often forms crucial hydrogen bonds within the active site of the target enzyme.[1][3]
-
Antioxidant Properties: Some 2-biphenyl substituted morpholines have demonstrated significant antioxidant activity.[15]
-
Agrochemicals: The morpholine scaffold is also utilized in the formulation of fungicides and herbicides.[3]
Synthesis and Experimental Evaluation Protocols
A robust understanding of the synthesis and biological evaluation of these compounds is crucial for further research and development.
General Synthesis of the 2-Phenyl-Morpholine Core
The synthesis of the 2-phenyl-morpholine scaffold can be achieved through various routes, often starting from vicinal amino alcohols or their derivatives.[16] A common approach involves the cyclization of an appropriate N-substituted 2-amino-1-phenylethanol derivative.
Below is a representative workflow for the synthesis of 2-phenyl-morpholine derivatives.
Caption: General Synthetic Workflow for 2-Phenyl-Morpholines.
Protocol: In Vitro Neurotransmitter Release Assay
This protocol outlines a standard procedure for measuring dopamine or norepinephrine release from rat brain synaptosomes, a common method to assess the activity of monoamine releasing agents.
1. Preparation of Synaptosomes: a. Homogenize freshly dissected rat striatum (for dopamine) or hippocampus/cortex (for norepinephrine) in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris. c. Pellet the synaptosomes from the supernatant by centrifuging at 17,000 x g for 20 minutes at 4°C. d. Resuspend the synaptosomal pellet in a physiological salt buffer (e.g., Krebs-Ringer-HEPES buffer).
2. Neurotransmitter Loading: a. Pre-incubate the synaptosomes at 37°C for 15 minutes. b. Add a low concentration of radiolabeled neurotransmitter (e.g., [³H]dopamine or [³H]norepinephrine) and incubate for another 30 minutes to allow for uptake into the nerve terminals.
3. Release Assay: a. Aliquot the loaded synaptosomes into tubes containing different concentrations of the test compound (2-phenyl-morpholine derivative) or a vehicle control. b. Incubate for a short period (e.g., 5-10 minutes) at 37°C to induce release. c. Terminate the release by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate the synaptosomes from the released neurotransmitter in the medium. d. The amount of radioactivity retained on the filters (representing neurotransmitter remaining in the synaptosomes) and in the filtrate (released neurotransmitter) is quantified using liquid scintillation counting.
4. Data Analysis: a. Calculate the percentage of total neurotransmitter released for each compound concentration. b. Plot the concentration-response curve and determine the EC50 value (the concentration of the compound that elicits 50% of the maximal release).
Limitations, Neurotoxicity, and Future Directions
The primary limitation of many 2-phenyl-morpholine compounds is their potential for abuse and their stimulant-related side effects, which can include hypertension and tachycardia.[11][17] Long-term exposure to high doses of stimulants can also have neurotoxic effects.[11] Several of these compounds, including phenmetrazine and fenbutrazate, are prohibited by the World Anti-Doping Agency (WADA).[18]
Future research in this area should focus on designing derivatives with improved selectivity and safety profiles. By fine-tuning the structure-activity relationships, it may be possible to develop compounds that retain the desired therapeutic effects (e.g., for ADHD or as antidepressants) while minimizing abuse liability and cardiovascular side effects. The versatility of the morpholine scaffold continues to make it an attractive starting point for the development of novel CNS-active agents.[3][19]
Conclusion
The 2-phenyl-morpholine scaffold is a cornerstone in the development of CNS-active compounds, particularly those acting as monoamine releasing agents. From the historical use of phenmetrazine as an anorectic to the ongoing exploration of novel derivatives for a range of therapeutic targets, this chemical class continues to be of significant interest to medicinal chemists and pharmacologists. A thorough understanding of their synthesis, mechanism of action, and structure-activity relationships is essential for harnessing their therapeutic potential while mitigating their risks.
References
-
Substituted phenylmorpholine - Wikipedia. Available at: [Link]
-
Di Micco, S., Terracciano, S., Boscaino, F., & Bruno, I. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 11(15), 2247–2274. Available at: [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. Available at: [Link]
-
What is the mechanism of Phendimetrazine Tartrate? - Patsnap Synapse. Available at: [Link]
- Synthesis method of substituted N-phenyl morpholine compound - Google Patents.
-
Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available at: [Link]
-
Phenmetrazine - Wikipedia. Available at: [Link]
-
Serotonin–norepinephrine reuptake inhibitor - Wikipedia. Available at: [Link]
-
Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. Available at: [Link]
-
2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem. Available at: [Link]
-
Phenmetrazine | C11H15NO | CID 4762 - PubChem. Available at: [Link]
-
2-Phenylmorpholine - Wikipedia. Available at: [Link]
-
Davis, B. A., & Cripps, M. (2008). Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA). British Journal of Pharmacology, 154(3), 619–633. Available at: [Link]
-
Fenbutrazate | C23H29NO3 | CID 20395 - PubChem. Available at: [Link]
-
Monoamine releasing agent - Wikipedia. Available at: [Link]
-
Substance Abuse and Mental Health Services Administration. (2020). Chapter 2—How Stimulants Affect the Brain and Behavior. In Treatment for Stimulant Use Disorders. Available at: [Link]
-
Mechanism of action of Phendimetrazine Uses: Appetite suppressant drug Pholcodine. - ResearchGate. Available at: [Link]
-
The Prohibited List | World Anti Doping Agency - WADA. Available at: [Link]
-
Phendimetrazine - Wikipedia. Available at: [Link]
-
Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives | Journal of the American Chemical Society. Available at: [Link]
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. 2-Phenylmorpholine | C10H13NO | CID 91101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenmetrazine | C11H15NO | CID 4762 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 7. Substituted phenylmorpholine - Wikipedia [en.wikipedia.org]
- 8. chemimpex.com [chemimpex.com]
- 9. Monoamine releasing agent - Wikipedia [en.wikipedia.org]
- 10. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 11. Chapter 2—How Stimulants Affect the Brain and Behavior - Treatment for Stimulant Use Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. 2-Phenylmorpholine - Wikipedia [en.wikipedia.org]
- 13. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 14. What is the mechanism of Phendimetrazine Tartrate? [synapse.patsnap.com]
- 15. Synthesis and effect on free radical processes on some substituted morpholine derivatives with potential biologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacology of stimulants prohibited by the World Anti-Doping Agency (WADA) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Prohibited List | World Anti Doping Agency [wada-ama.org]
- 19. jchemrev.com [jchemrev.com]
